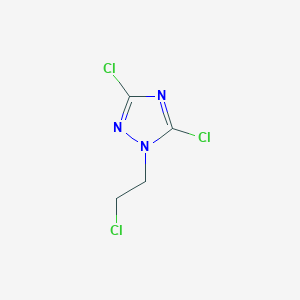

3,5-二氯-1-(2-氯乙基)-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a heterocyclic compound that has been the subject of various synthetic methods due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The chloro substituents on the triazole ring and the chloroethyl group suggest that this compound could be an intermediate or a final product in synthetic routes involving chlorination reactions or could possess unique reactivity due to the presence of these functional groups .

Synthesis Analysis

The synthesis of triazole derivatives often begins with precursors such as acyl hydrazines, isothiocyanates, or chloralamides. For instance, 3-mercapto-1,2,4-triazoles can be obtained from acyl hydrazines and isothiocyanates and further functionalized to chloromethyl and carboxaldehyde derivatives . Another approach involves the reaction of chloralamides with a mixture of phosphorus pentachloride/phosphorus oxychloride, which undergoes conversion to benzimidoyl chlorides and then treated with hydrazine hydrate to yield 3-aryl-1,2,4-triazoles . Although the specific synthesis of "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis by incorporating the appropriate chloro substituents at the relevant positions on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-1,2,4-triazole was determined by X-ray crystallography . Similarly, the structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was characterized by various spectroscopic techniques and X-ray diffraction . These methods would be applicable for analyzing the molecular structure of "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" to confirm its identity and purity.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be quite diverse. For instance, 5-substituted 3-chloro-1,2,4-triazoles can be synthesized by diazotization reactions, which can also lead to further chlorination of aromatic rings . Additionally, 3-aryl-5-dichloromethyl-1H-1,2,4-triazoles exhibit characteristics of an aldehyde group, suggesting that the dichloromethyl fragment can undergo various chemical transformations . The presence of chloro groups in "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" may also allow for similar reactivity, potentially enabling further functionalization or participation in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their substituents. For example, the introduction of chloro groups can affect the compound's polarity, solubility, and reactivity. The presence of a 2-chloroethyl group in "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" could impart lipophilic character and potentially make it a suitable electrophile in nucleophilic substitution reactions. The exact properties would need to be determined experimentally through methods such as melting point determination, solubility testing, and reactivity studies.

科学研究应用

腐蚀抑制

三唑衍生物,如3,5-双(4-甲基硫代苯基)-4H-1,2,4-三唑,在金属腐蚀抑制中有重要应用。这些化合物在保护低碳钢免受酸性介质腐蚀方面表现出卓越的功效,在某些酸浓度下的效率可达到99%。其作用机制涉及这些分子吸附到金属表面,遵循朗缪尔吸附等温线,表明在金属表面形成了强而均匀的缓蚀剂层(Lagrenée等,2002)。

材料科学

在材料科学领域,三唑衍生物已被探索用于创造具有稳定结构和独特性质(如光致变色性)的高氮化合物。一项研究详细介绍了1,1'-偶氮基-1,2,3-三唑的合成和表征,突出了其热稳定性和有趣的光致变色行为(Yuchuan Li et al., 2010)。

有机合成

三唑,包括3,5-二氯-1-(2-氯乙基)-1H-1,2,4-三唑的衍生物,在有机合成中具有基础作用,特别是通过点击化学。这种模块化合成策略利用三唑构建多样的分子结构,因为它们的可靠性和叠氮-炔环加成反应的特异性。三唑基团不仅作为支架,还促进形成具有显著生物活性的化合物,突显了其在药物发现和开发中的多功能性(Kolb & Sharpless, 2003)。

属性

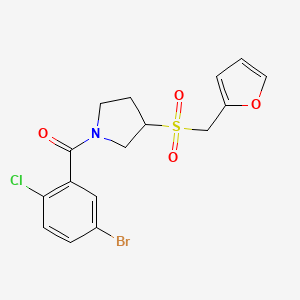

IUPAC Name |

3,5-dichloro-1-(2-chloroethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl3N3/c5-1-2-10-4(7)8-3(6)9-10/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZSDQCDBPQPPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N1C(=NC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)

![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)

![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)